molecular formula C16H11Cl2N3O2S B609697 4-chloro-N-(2-(4-chlorobenzyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide CAS No. 1261289-04-6

4-chloro-N-(2-(4-chlorobenzyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide

Cat. No. B609697
M. Wt: 380.243
InChI Key: WEDWLYRQKUTOAX-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

  • Anticancer Activity : One study synthesized derivatives of 4-chloro-N-(2-(4-chlorobenzyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide and found that these compounds demonstrated proapoptotic activity, particularly against melanoma cell lines. One compound, in particular, showed significant growth inhibition of melanoma cancer cells and acted as an inhibitor for certain human carbonic anhydrase isoforms (Yılmaz et al., 2015).

  • Nematocidal Activity : Another research study focused on the synthesis of 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups. Some of these compounds exhibited notable nematocidal activities against Bursaphelenchus xylophilus, suggesting potential as lead compounds for nematicide development (Liu et al., 2022).

  • Insecticidal Activity : A study dedicated to synthesizing 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide revealed that certain synthesized compounds showed high insecticidal activity against the cotton leaf worm. This suggests potential applications in agricultural pest control (Mohamed et al., 2020).

  • RET Kinase Inhibition for Cancer Therapy : Research on 4-chloro-benzamides derivatives, including a structure similar to the compound , showed that they could inhibit RET kinase activity, suggesting a potential role in cancer therapy (Han et al., 2016).

  • Antibacterial Activity : Some derivatives of 4-chloro-N-(2-(4-chlorobenzyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide were synthesized and exhibited antibacterial activities. This indicates potential applications in developing new antibacterial agents (Gineinah, 2001).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

4-chloro-N-[2-[(4-chlorophenyl)methyl]-3-oxo-1,2,4-thiadiazol-5-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O2S/c17-12-5-1-10(2-6-12)9-21-16(23)20-15(24-21)19-14(22)11-3-7-13(18)8-4-11/h1-8H,9H2,(H,19,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDWLYRQKUTOAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)N=C(S2)NC(=O)C3=CC=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(2-(4-chlorobenzyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide

Citations

For This Compound
1
Citations
Z Wang, J Shen, E Feng, Y Jiao - Frontiers in Molecular Biosciences, 2021 - frontiersin.org
As the principal reason for low back pain, intervertebral disc degeneration (IDD) affects the health of people around the world regardless of race or region. Degenerative discs display a …
Number of citations: 10 www.frontiersin.org

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